1-(2-Methylpyridin-4-YL)-1,4-diazepane is a heterocyclic compound characterized by a diazepane ring fused with a 2-methyl-substituted pyridine. This compound has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. The molecular formula of 1-(2-Methylpyridin-4-YL)-1,4-diazepane is C₁₁H₁₅N₃, with a molecular weight of approximately 191.27 g/mol. Its synthesis and applications are significant in medicinal chemistry and organic synthesis.
1-(2-Methylpyridin-4-YL)-1,4-diazepane falls under the classification of diazepanes, which are seven-membered heterocycles containing two nitrogen atoms. Its structure allows for various chemical reactions and interactions, making it a valuable compound in both research and industrial applications.
The synthesis of 1-(2-Methylpyridin-4-YL)-1,4-diazepane typically involves cyclization reactions starting from suitable precursors. One common method includes the reaction of 2-methylpyridine with a diazepane precursor under controlled conditions, often utilizing catalysts to facilitate the cyclization.
Key steps in the synthesis process may include:
For large-scale production, optimized reaction conditions are essential to ensure high yield and purity. Continuous flow reactors may be employed alongside advanced purification techniques such as chromatography to isolate the final product effectively.
The molecular structure of 1-(2-Methylpyridin-4-YL)-1,4-diazepane features a diazepane ring (a saturated seven-membered ring containing two nitrogen atoms) fused with a pyridine ring substituted at the 2-position.
Key structural data include:
1-(2-Methylpyridin-4-YL)-1,4-diazepane can undergo various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Nucleophiles (amines, thiols) | Presence of base |
The mechanism of action for 1-(2-Methylpyridin-4-YL)-1,4-diazepane involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The precise pathways depend on the biological context in which the compound is studied .
1-(2-Methylpyridin-4-YL)-1,4-diazepane has several notable applications:
The unique structural characteristics of 1-(2-Methylpyridin-4-YL)-1,4-diazepane position it as a versatile compound with significant potential across various fields of research and application.
The construction of the 1,4-diazepane (homopiperazine) core employs cyclization strategies that overcome significant entropic barriers inherent in seven-membered ring formation. One predominant approach involves linear precursor cyclization, where N-Boc-protected 1,2-diaminoethane derivatives undergo sequential alkylation with 1,3-dibromopropane. This method typically employs polar aprotic solvents (DMF, acetonitrile) under reflux conditions, achieving cyclization yields of 65-78% after deprotection [5]. Alternative routes utilize aziridine ring expansion, where 1-(2-aminoethyl)aziridine reacts with sulfonyl chlorides, inducing strain-driven ring opening and subsequent 7-membered ring closure under mild basic conditions (K₂CO₃, CH₃CN), though this method suffers from lower yields (45-55%) due to oligomerization [5].
Mitsunobu chemistry provides a high-yielding pathway (80-92%) for asymmetric diazepanes, crucial for chiral intermediates. Tert-butyl (2-hydroxyethyl)glycinate reacts with 2-azidoethylamine under triphenylphosphine/DIAD activation, followed by Staudinger reduction and acid-mediated cyclization. This method stereospecifically installs C3 substituents but requires rigorous anhydrous conditions [5]. Recent advances demonstrate reductive amination cyclization using glutaraldehyde and mono-Boc-protected diamines, achieving 70% yield after in-situ imine reduction and deprotection—a streamlined but purification-intensive approach [3].
Table 1: Diazepane Ring Formation Method Comparison
Method | Key Reagents | Yield (%) | Key Advantage |
---|---|---|---|
Linear Precursor | 1,3-Dibromopropane, DMF | 65-78 | Scalable, minimal side products |
Aziridine Expansion | TsCl, K₂CO₃, CH₃CN | 45-55 | Access to N-unsubstituted variants |
Mitsunobu Cyclization | PPh₃, DIAD, THF | 80-92 | Stereocontrol at C3 |
Reductive Amination | Glutaraldehyde, NaBH₃CN, MeOH | ~70 | Single-pot operation |
Functionalization at the pyridine ring predominantly occurs via nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling. The 4-chloro-2-methylpyridine motif serves as the principal electrophile for SNAr reactions with pre-formed 1,4-diazepane. Employing excess diazepane (1.5 equiv) in refluxing n-butanol with K₂CO₃ (2.0 equiv) achieves 75-82% yield after 12-18 hours, though competitive N-alkylation can generate bis-adduct impurities requiring silica gel purification [4] [9].
Palladium-catalyzed Buchwald-Hartwig amination offers superior functional group tolerance for complex pyridyl variants. Using Pd₂(dba)₃/Xantphos (5 mol%) and Cs₂CO₃ in toluene at 110°C, 1-methyl-1,4-diazepane couples with 4-bromo-2-methylpyridine in 88% yield within 8 hours. This method efficiently incorporates electron-deficient pyridines but escalates costs in large-scale applications [8]. Post-coupling methylation modifications employ LDA-mediated deprotonation at the 2-methyl group (-78°C, THF) followed by electrophilic quench (alkyl halides, aldehydes), enabling side-chain diversification critical for structure-activity relationship studies [9].
Solid-phase synthesis (SPS) leverages resin-bound strategies—typically Wang or Rink amide resins—where diazepane precursors are attached via carboxylic acid linkers. Sequential SNAr with 4-chloro-2-methylpyridine (DIEA, DMF, 80°C) and acidolytic cleavage delivers target compounds in 40-60% overall yield. While SPS facilitates parallel synthesis (enabling 50+ compound libraries), reaction heterogeneity limits temperatures to <100°C and complicates reaction monitoring, often yielding lower purity (70-85%) [3].
Solution-phase synthesis remains dominant for industrial-scale production due to superior reaction kinetics and established purification protocols. The optimized route involves: (1) diazepane hydrochloride salt formation, (2) SNAr with 4-chloro-2-methylpyridine in refluxing n-butanol (12h), and (3) counterion exchange to citrate or tosylate salts for crystallization. This approach achieves 65% isolated yield at multi-kilogram scale with >99% HPLC purity after single recrystallization [5] [9]. Key advantages include compatibility with high-temperature reactions (140°C in sealed vessels) and continuous extraction techniques that mitigate emulsion formation during workup—a frequent SPS drawback.
Table 2: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Throughput | High (parallel libraries) | Moderate (batch processing) |
Typical Yield | 40-60% | 65-75% |
Purity (Crude) | 70-85% | 85-92% |
Scale-Up Feasibility | Limited (mg-g scale) | Excellent (kg scale demonstrated) |
Key Limitation | Temperature constraints, monitoring | Emulsion during workup |
Achieving regioselective functionalization in diazepane-pyridine hybrids demands tailored catalysts. Copper(I)-catalyzed Ullmann-type couplings enable C-N bond formation at sterically hindered diazepane nitrogens. Using CuI/N,N-dimethylglycine (10 mol%) in dioxane at 100°C, N-arylation proceeds in 92% yield with complete exclusion of pyridyl nitrogen participation—attributed to the chelation-controlled preference for aliphatic amines [5] [10]. For pyridine ring modifications, Keggin-type heteropolyacids (H₅PMo₁₀V₂O₄₀) catalyze electrophilic substitutions. At 0.1 mol% loading in ethanol (reflux, 30 min), bromination occurs selectively at the pyridine 5-position (ortho to diazepane) in 93% yield, leveraging the catalyst’s dual Brønsted acidity and oxidative potential [7].
Vanadium-substituted phosphomolybdates (H₆PMo₉V₃O₄₀) outperform conventional Lewis acids in carbonyl-amine condensations involving diazepane aldehydes, achieving 94% yield for imine formation at 25°C within 15 minutes. This system’s redox flexibility facilitates substrate activation via transient reduction-oxidation cycles, minimizing enolization side products [7].
Scale-up beyond laboratory synthesis introduces four critical bottlenecks: aziridine intermediate instability, high-temperature SNAr kinetics, tosylate salt crystallization control, and metal catalyst removal. Aziridine precursors require in-situ generation and immediate consumption due to polymerization above -20°C, necessitating cryogenic continuous-flow reactors for multikilogram production [5]. SNAr reactions exhibit prohibitively slow kinetics below 130°C, demanding pressurized reactors for throughput—a significant capital investment.
Final compound purification relies on tosylate salt crystallization (from ethanol/water), where minor variations in cooling profiles (-0.5°C/min) drastically impact particle size distribution and filtration rates. Residual palladium (from coupling steps) must be reduced to <10 ppm via trimercaptotriazine (TMT) adsorbents, adding $150/kg processing costs. Mitigation strategies include: (1) switching to Cu-catalysis (<3 ppm residual Cu), (2) replacing tosylate with citrate salts (broader crystallization windows), and (3) adopting microwave-assisted SNAr (2h vs. 12h), though the latter remains challenging beyond 100g scale [3] [5] [9].
Table 3: Key Scalability Challenges and Mitigation Strategies
Challenge | Impact at Scale | Mitigation Strategy |
---|---|---|
Aziridine instability | Polymerization (yield loss 20-30%) | Continuous-flow synthesis at -20°C |
Slow SNAr kinetics | Reaction times >24 hours | Pressurized reactors (3-5 bar) |
Tosylate crystallization control | Filtration times >8 hours | Controlled cooling (-0.5°C/min) |
Palladium removal | Costly adsorbent processing | Cu-catalysis or ligand-free conditions |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: